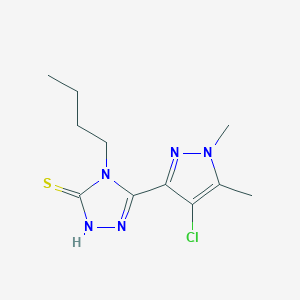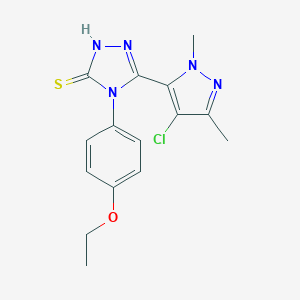
4-benzyl-N-(4-nitrophenyl)piperazine-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzyl-N-(4-nitrophenyl)piperazine-1-carbothioamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the class of piperazine derivatives, which have been studied for their pharmacological properties.
Mécanisme D'action
The mechanism of action of 4-benzyl-N-(4-nitrophenyl)piperazine-1-carbothioamide involves the inhibition of specific enzymes and receptors in the body. The compound has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is essential for cognitive function. Furthermore, the compound has been shown to bind to specific receptors in the brain, leading to the activation of signaling pathways that are involved in neuronal survival and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to exhibit antioxidant properties, which protect cells from oxidative damage. In addition, it has been shown to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine. This modulation leads to an improvement in cognitive function and mood. Furthermore, the compound has been shown to exhibit anti-inflammatory properties, which reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-benzyl-N-(4-nitrophenyl)piperazine-1-carbothioamide in lab experiments include its high potency and specificity. The compound has been shown to exhibit significant activity at low concentrations, making it an ideal candidate for drug development. Furthermore, the compound has been shown to exhibit good selectivity towards specific targets, reducing the risk of off-target effects. However, the limitations of using the compound in lab experiments include its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the study of 4-benzyl-N-(4-nitrophenyl)piperazine-1-carbothioamide. One direction is to further investigate its potential therapeutic applications in various fields, such as cancer research and neurodegenerative diseases. Another direction is to optimize the synthesis method to obtain higher yields and purity of the compound. Furthermore, the compound could be modified to improve its solubility and reduce its potential toxicity. Overall, the study of this compound holds great promise for the development of novel therapeutics in various fields of medicine.
Méthodes De Synthèse
The synthesis of 4-benzyl-N-(4-nitrophenyl)piperazine-1-carbothioamide involves the reaction of 4-nitrobenzoyl chloride with benzylpiperazine in the presence of a base. The resulting intermediate is then treated with thiourea to yield the final product. The synthesis method has been optimized to obtain high yields and purity of the compound.
Applications De Recherche Scientifique
4-benzyl-N-(4-nitrophenyl)piperazine-1-carbothioamide has been studied for its potential therapeutic applications in various fields, including cancer research, neuroscience, and infectious diseases. The compound has been shown to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation. In addition, it has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Furthermore, the compound has been shown to possess antimicrobial activity against various pathogens, including bacteria and fungi.
Propriétés
Formule moléculaire |
C18H20N4O2S |
|---|---|
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
4-benzyl-N-(4-nitrophenyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C18H20N4O2S/c23-22(24)17-8-6-16(7-9-17)19-18(25)21-12-10-20(11-13-21)14-15-4-2-1-3-5-15/h1-9H,10-14H2,(H,19,25) |
Clé InChI |
OJVSLDZJERQPIN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
C1CN(CCN1CC2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![methyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B280005.png)
![5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B280006.png)

![2-amino-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-8-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280009.png)
![4,5-dibromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide](/img/structure/B280010.png)
![Ethyl 3-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanoate](/img/structure/B280012.png)
![2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B280017.png)
![5-({4-nitro-1H-pyrazol-1-yl}methyl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-2-furamide](/img/structure/B280018.png)
![2-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N-(4-fluorophenyl)hydrazinecarbothioamide](/img/structure/B280019.png)
![1-methyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B280020.png)
